2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S2/c1-29(2)15-22-27(23(34)16-29)26(24-7-6-14-38-24)21(17-30)28(32-22)39-18-25(35)31-19-8-10-20(11-9-19)40(36,37)33-12-4-3-5-13-33/h6-11,14,26,32H,3-5,12-13,15-16,18H2,1-2H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGHMBOLGZNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N)C5=CC=CO5)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including cytotoxicity, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline core modified with a cyano group and a furan ring. Its molecular formula is , with a molecular weight of approximately 420.56 g/mol. The presence of functional groups such as sulfonamides and piperidines contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S2 |
| Molecular Weight | 420.56 g/mol |
| Solubility | Soluble in DMSO |
Cytotoxic Activity
Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies employing the MTT assay revealed that it can inhibit cell viability at concentrations as low as 10 μM. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) levels and activation of caspases.
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 30 μg/mL |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or function through disruption of membrane integrity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzyme activity critical for bacterial survival.
- Interference with DNA Replication : The furan and quinoline derivatives are known for their ability to intercalate into DNA, potentially disrupting replication and transcription processes.
- Induction of Oxidative Stress : As noted in cytotoxicity studies, increased ROS levels lead to cellular damage and apoptosis in cancer cells.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives similar to the compound . The results indicated that compounds with furan and quinoline rings exhibited enhanced cytotoxicity against human cancer cell lines due to their ability to induce apoptosis via ROS generation .
Antimicrobial Study
In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of bacteria resistant to conventional antibiotics. The compound demonstrated potent activity, suggesting its potential as a lead for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Computational and Experimental Similarity Metrics
Tanimoto Coefficient Analysis: Compounds with shared Murcko scaffolds (e.g., tetrahydroquinoline or pyridine cores) and Morgan fingerprints (atom connectivity patterns) achieve Tanimoto scores >0.5, indicating moderate to high structural similarity . For example, replacing furan-2-yl with thiophene (as in ) retains a similar heterocyclic profile, yielding a Tanimoto score of ~0.6–0.7 . The absence of the piperidine-sulfonyl group in reduces similarity (Tanimoto <0.4), highlighting the importance of this substituent in defining unique interactions .
Molecular Networking (MS/MS Cosine Scores): Compounds with identical tetrahydroquinoline cores and sulfanyl-acetamide linkages (e.g., ) exhibit high cosine scores (>0.8), suggesting nearly identical fragmentation patterns . Substitutions like thiophene () or fluorophenyl () lower cosine scores to ~0.6–0.7 due to altered fragmentation pathways .
Docking Affinity Variability: Minor structural changes significantly impact binding. For instance, the piperidine-sulfonyl group in the target compound may form hydrogen bonds with residues like Asp or Glu in enzyme active sites, whereas ethoxyphenyl () engages in hydrophobic interactions . Activity cliffs (high structural similarity but divergent potency) are observed in analogues with/without the 7,7-dimethyl group, which stabilizes the tetrahydroquinoline conformation .
Preparation Methods
Cyclization of Dimedone and Cyanoacetamide
Dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with cyanoacetamide in ethanol under reflux (78°C, 8–12 h) to yield 3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. The reaction proceeds via enamine formation, followed by intramolecular cyclization.
Key Conditions :
- Molar Ratio : Dimedone : cyanoacetamide = 1 : 1.2
- Catalyst : Piperidine (5 mol%)
- Yield : 82–88%
Functionalization at Position 4 with Furan-2-yl
The 4-position of the tetrahydroquinoline is functionalized via Friedel-Crafts alkylation using furfuryl alcohol in the presence of BF₃·Et₂O.
Procedure :
- Dissolve 3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (1 eq) in anhydrous dichloromethane.
- Add BF₃·Et₂O (1.2 eq) dropwise at 0°C.
- Introduce furfuryl alcohol (1.5 eq) and stir at 25°C for 24 h.
- Quench with NaHCO₃ (aq), extract with DCM, and purify via silica gel chromatography.
Yield : 74%
Characterization :
- ¹H NMR (CDCl₃) : δ 7.42 (d, J = 1.8 Hz, 1H, furan H-5), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.38 (d, J = 3.2 Hz, 1H, furan H-3).
Introduction of the Sulfanyl Group
Thiolation at Position 2
The sulfanyl moiety is introduced via nucleophilic displacement of a bromine atom at position 2 of the quinoline core.
Synthesis of 2-Bromoquinoline Intermediate :
- Treat 3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline with N-bromosuccinimide (NBS) in CCl₄ under UV light (12 h, 60°C).
- Yield : 89%
Thiolation Reaction :
- Suspend 2-bromoquinoline (1 eq) and thiourea (1.5 eq) in ethanol.
- Reflux for 6 h, then hydrolyze with NaOH (10% w/v).
- Acidify with HCl to precipitate 2-mercaptoquinoline.
- Yield : 78%
Preparation of N-(4-Piperidin-1-ylsulfonylphenyl)acetamide
Sulfonylation of Piperidine
Piperidine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (0°C, 2 h) to form 4-nitro-N-(piperidin-1-yl)benzenesulfonamide. Catalytic Et₃N (1.1 eq) is used to scavenge HCl.
Reduction of Nitro Group :
- Hydrogenate 4-nitro-N-(piperidin-1-yl)benzenesulfonamide (10% Pd/C, H₂ 50 psi, 4 h) to yield 4-amino-N-(piperidin-1-yl)benzenesulfonamide.
- Yield : 95%
Acetamide Formation
- React 4-amino-N-(piperidin-1-yl)benzenesulfonamide (1 eq) with bromoacetyl bromide (1.2 eq) in dry THF.
- Stir at 0°C for 1 h, then at 25°C for 12 h.
- Wash with NaHCO₃ (aq) and purify via recrystallization (EtOH/H₂O).
- Yield : 83%
Final Coupling Reaction
The sulfanyl-quinoline and acetamide-sulfonylpiperidine components are coupled via a nucleophilic substitution.
Procedure :
- Dissolve 2-mercaptoquinoline (1 eq) and N-(4-piperidin-1-ylsulfonylphenyl)bromoacetamide (1.1 eq) in DMF.
- Add K₂CO₃ (2 eq) and stir at 60°C for 8 h.
- Pour into ice-water, filter, and purify via column chromatography (hexane/EtOAc 3:1).
Optimized Conditions :
- Temperature : 60°C
- Solvent : DMF
- Base : K₂CO₃
- Yield : 68%
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinoline Cyclization | Hantzsch Reaction | 85 | 98.5 |
| Furan Functionalization | Friedel-Crafts Alkylation | 74 | 97.2 |
| Thiolation | Thiourea Displacement | 78 | 96.8 |
| Sulfonamide Synthesis | Piperidine Sulfonylation | 95 | 99.1 |
| Acetamide Formation | Bromoacetylation | 83 | 98.3 |
| Final Coupling | Nucleophilic Substitution | 68 | 97.6 |
Industrial-Scale Considerations
Continuous Flow Synthesis
The Friedel-Crafts alkylation and thiolation steps benefit from continuous flow reactors, reducing reaction times by 40% and improving yields by 6–8%.
Catalyst Recycling
Polymer-supported amine catalysts (e.g., Amberlyst A-21) enable reuse for up to 5 cycles in the sulfonylation step without significant loss in activity.
Q & A
Q. What are the optimal synthetic routes and critical characterization methods for this compound?
The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and sulfanyl-acetamide coupling. Key steps include:
- Cyanoquinoline core formation : Use sodium hydride as a base in DMF to facilitate cyclization of furan-2-yl and tetrahydroquinoline precursors .
- Sulfanyl bridge introduction : Thiolation via Mitsunobu reaction or nucleophilic displacement with thiourea derivatives under inert conditions .
- Final acetamide coupling : Employ EDC/HOBt or DCC-mediated coupling of the sulfanyl intermediate with 4-piperidin-1-ylsulfonylphenylamine . Characterization : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using H/C NMR (e.g., quinoline C=O at ~170 ppm) and HRMS .
Q. How can researchers confirm the compound’s structural integrity and purity during synthesis?
Use a combination of:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and isolate intermediates .
- Spectroscopy : FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm, S=O at ~1150 cm) .
- Mass spectrometry : HRMS-ESI for molecular ion validation (e.g., [M+H] with <2 ppm error) .
- Elemental analysis : Carbon/nitrogen/sulfur content to verify stoichiometry .
Advanced Research Questions
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
Contradictions often arise from:
- Polymorphism : Perform X-ray crystallography to identify crystalline forms affecting solubility or bioactivity .
- Impurity interference : Use preparative HPLC to isolate by-products (e.g., des-cyano derivatives) and re-test biological activity .
- Solvent effects : Compare NMR data in DMSO-d vs. CDCl to assess hydrogen bonding or aggregation .
Q. What computational strategies predict the compound’s reactivity or target interactions?
- Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., kinase domains) to prioritize binding modes. Focus on the sulfonylpiperidine group’s electrostatic interactions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, particularly at the cyanoquinoline core .
- MD simulations : Simulate stability in lipid bilayers to assess membrane permeability, leveraging the furan ring’s hydrophobicity .
Q. How can conflicting bioactivity data across cell lines or assays be addressed?
- Dose-response refinement : Test across a wider concentration range (nM to μM) to identify off-target effects .
- Metabolic stability assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain variability in efficacy .
- Proteomics profiling : SILAC-based screens to identify unintended protein targets (e.g., sulfotransferases interacting with the sulfanyl group) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan-2-yl) to assess electronic effects on potency .
- Stereochemical probes : Introduce chirality at the tetrahydroquinoline C7 position to evaluate enantiomer-specific activity .
- Pharmacophore masking : Replace the piperidinylsulfonyl group with morpholine or thiomorpholine to study steric vs. electronic contributions .
Q. How can the compound’s stability under physiological or extreme conditions be systematically evaluated?
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidants (HO) to identify degradation pathways .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>250°C suggests thermal stability for formulation) .
- Lyophilization studies : Assess solubility and aggregation post-freeze-drying in PBS or simulated gastric fluid .
Q. What orthogonal methods validate target engagement in cellular or in vivo models?
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts in lysates after compound treatment .
- Click chemistry probes : Introduce alkyne tags to the acetamide moiety for pull-down assays and target identification via LC-MS/MS .
- BRET (Bioluminescence Resonance Energy Transfer) : Engineer luciferase-tagged targets to quantify real-time binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
